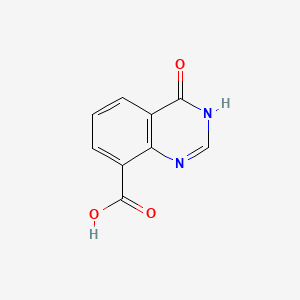

4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid

Description

Properties

IUPAC Name |

4-oxo-3H-quinazoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-5-2-1-3-6(9(13)14)7(5)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZRVSIMAIQEJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659436 | |

| Record name | 4-Oxo-1,4-dihydroquinazoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19181-77-2 | |

| Record name | 4-Oxo-1,4-dihydroquinazoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-oxo-3,4-dihydroquinazoline-8-carboxylic acid, a member of the quinazolinone class of heterocyclic compounds, is a molecule of interest in medicinal chemistry and drug discovery. The quinazolinone scaffold is a privileged structure, appearing in numerous biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] A thorough understanding of the physicochemical properties of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). This technical guide provides a summary of the available and predicted physicochemical data for 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid (CAS No. 19181-77-2)[4][5][6][7] and outlines representative experimental protocols for their determination.

Core Physicochemical Properties

Due to the limited availability of direct experimental data for 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid, the following table includes predicted values from computational models alongside general information. It is crucial to note that these are theoretical estimations and should be confirmed by empirical testing.

| Property | Predicted Value/Information | Data Type |

| Molecular Formula | C₉H₆N₂O₃ | |

| Molecular Weight | 190.16 g/mol [4][8] | |

| Melting Point | Not experimentally determined. Typically, quinazolinone derivatives are crystalline solids with high melting points.[9][10] | Predicted |

| Boiling Point | Not determined; likely to decompose at high temperatures. | Predicted |

| pKa | Not experimentally determined. The presence of a carboxylic acid group suggests an acidic pKa, likely in the range of 3-5.[11] The quinazolinone core also has basic nitrogen atoms. Computational methods can be employed for more precise predictions.[12][13][14][15] | Predicted |

| logP (Octanol/Water Partition Coefficient) | Not experimentally determined. Prediction would be necessary to estimate its lipophilicity, which is a key factor in membrane permeability and bioavailability. | Predicted |

| Aqueous Solubility | Not experimentally determined. The presence of both a carboxylic acid and a heterocyclic core suggests pH-dependent solubility.[16] | Predicted |

Experimental Protocols

The following sections detail representative experimental methodologies for determining the key physicochemical properties of quinazolinone carboxylic acids. These protocols are based on standard laboratory practices and can be adapted for 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid.

The melting point of a solid crystalline compound is a crucial indicator of its purity.

Methodology: Capillary Melting Point Determination [17][18]

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with both acidic (carboxylic acid) and potentially basic (quinazoline nitrogens) functional groups, multiple pKa values may be present.

Methodology: Potentiometric Titration [19][20][21]

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system like water/methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM).[19] The ionic strength of the solution is kept constant using an inert salt like KCl.[19]

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the acidic pKa, and a strong acid (e.g., 0.1 M HCl) for the basic pKa. The titrant is added in small, precise increments.[19]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa value corresponds to the pH at the half-equivalence point. For multiple pKa values, the inflection points on the curve are used to determine the equivalence points.

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its ADME properties.

Methodology: Shake-Flask Method [22][23]

-

Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.[23]

-

Partitioning: A known amount of the compound is dissolved in one of the phases (e.g., the aqueous phase). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 2 hours) to allow for the partitioning of the compound between the two phases. The funnel is then left undisturbed to allow for complete phase separation.[24]

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.[22]

Aqueous solubility is a fundamental property that influences the bioavailability of a drug candidate.

Methodology: Saturation Shake-Flask Method [25]

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the aqueous solvent (e.g., water or a buffer of a specific pH) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[16]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation of the dissolved compound during this step.[25]

-

Concentration Analysis: The concentration of the compound in the clear, saturated solution is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Result: The determined concentration represents the equilibrium solubility of the compound under the specified conditions. For ionizable compounds, this process should be repeated at different pH values to generate a pH-solubility profile.[16]

Visualizations

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties discussed.

Caption: A flowchart illustrating the synthesis, purification, and subsequent determination of key physicochemical properties for a target compound, leading to data analysis for drug development applications.

This diagram shows the interconnectedness of the core physicochemical properties and their influence on the drug development process.

Caption: A diagram illustrating how fundamental physicochemical properties influence ADME processes and formulation strategies, ultimately impacting a drug candidate's bioavailability.

While direct experimental data for 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid remains scarce in the public domain, this guide provides a framework for its physicochemical characterization. The presented predicted values offer a starting point for in silico modeling and experimental design. The detailed, representative protocols for determining melting point, pKa, logP, and solubility serve as a practical resource for researchers aiming to empirically characterize this compound and its analogs. A thorough understanding of these fundamental properties is indispensable for advancing quinazolinone-based scaffolds in the drug discovery and development pipeline.

References

- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 19181-77-2|4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. 19181-77-2 4-Oxo-1H-quinazoline-8-carboxylic acid 3,4-二氢-4-氧-8-喹唑啉羧酸 -Win-Win Chemical [win-winchemical.com]

- 6. 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid, CasNo.19181-77-2 Golden Pharma Co., Limited China (Mainland) [goldenbio.lookchem.com]

- 7. 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid [cymitquimica.com]

- 8. 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid | C9H6N2O3 | CID 135483588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. DSpace [digitalarchive.library.bogazici.edu.tr]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. tdx.cat [tdx.cat]

- 17. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. web.williams.edu [web.williams.edu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. acdlabs.com [acdlabs.com]

- 23. agilent.com [agilent.com]

- 24. youtube.com [youtube.com]

- 25. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid

Based on the analysis of structurally similar compounds, the following spectroscopic characteristics are predicted for 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring system. The protons on the benzene ring portion will likely appear as doublets or triplets in the range of δ 7.0-8.5 ppm. The proton of the carboxylic acid group will exhibit a broad singlet at a downfield chemical shift, typically above δ 10 ppm. The N-H proton of the quinazolinone ring is also expected to be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the quinazolinone ring around δ 160-165 ppm and the carboxylic acid carbonyl carbon around δ 165-175 ppm. The aromatic carbons will resonate in the region of δ 115-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a very broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. The C=O stretching vibrations of the quinazolinone and the carboxylic acid are expected to appear as strong absorptions between 1650 cm⁻¹ and 1750 cm⁻¹. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations will be present in the 1450-1620 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₆N₂O₃, 190.16 g/mol ). Fragmentation patterns would likely involve the loss of CO₂ (44 amu) from the carboxylic acid group and potentially the loss of CO (28 amu) from the quinazolinone ring.

Spectroscopic Data of a Structurally Related Analog: 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid

To provide a quantitative reference, the following tables summarize the spectroscopic data for 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid.[1]

Table 1: ¹H NMR Data of 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid [1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 14.55 | br, s | - | 1H | COOH |

| 8.58 | d | 8.6 | 2H | Ar-H |

| 8.43 | d | 8.4 | 1H | Ar-H |

| 8.18-8.09 | m | - | 2H | Ar-H |

| 7.83 | t | 8.2 | 1H | Ar-H |

| 7.67 | d | 8.6 | 2H | other Ar-H |

Table 2: ¹³C NMR Data of 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid [1]

| Chemical Shift (δ, ppm) | Assignment |

| 166.64 | C=O, acid |

| 159.85 | Aromatic C |

| 158.45 | Aromatic C |

| 151.78 | Aromatic C |

| 136.53 | Aromatic C |

| 136.01 | Aromatic C |

| 135.82 | Aromatic C |

| 130.35 | Aromatic C |

| 129.37 | Aromatic C |

| 129.07 | Aromatic C |

| 126.49 | Aromatic C |

| 119.83 | Aromatic C |

Table 3: IR and MS Data of 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid [1]

| Spectroscopic Technique | Characteristic Peaks/Values |

| IR (ν, cm⁻¹) | 3500-2500 (COOH), 3119 (Ar CH), 1776 (C=O, acid), 1614-1455 (C=C and C=N) |

| HRMS (QTOF-ESI) | m/z calcd for C₁₅H₉ClN₂O₂: 284.0353; found: 284.0357 [M]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A generalized protocol for acquiring NMR spectra of organic compounds is as follows:[2]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[2] The solution should be filtered into a clean NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[2]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse sequences are used for both one-dimensional and two-dimensional experiments.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is the thin solid film method:[3]

-

Sample Preparation: Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent like acetone or methylene chloride.[3]

-

Film Formation: Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr).[3] Allow the solvent to evaporate completely, which will leave a thin film of the solid compound on the plate.[3]

-

Spectral Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

A general procedure for mass spectrometry analysis is as follows:[4]

-

Sample Introduction: The sample is introduced into the mass spectrometer, often after being vaporized.[5] For non-volatile samples, techniques like electrospray ionization (ESI) are used where the sample is dissolved in a suitable solvent and infused into the ion source.

-

Ionization: The sample molecules are ionized. In ESI, a high voltage is applied to the liquid to create an aerosol, and the solvent evaporation leads to the formation of charged molecular ions.

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the structural elucidation of an organic compound using various spectroscopic techniques.

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid: Discovery and History

This technical guide provides a comprehensive overview of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid, focusing on its historical context, synthesis, and physicochemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Quinazolinone and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities. The quinazolinone scaffold is a constituent of numerous natural products and synthetic compounds with therapeutic applications. This guide focuses specifically on the 8-carboxylic acid derivative of 4-oxo-3,4-dihydroquinazoline, a less-documented member of this family, providing a detailed account of its likely synthetic route based on established chemical principles and the historical development of quinazolinone synthesis.

Historical Context of Quinazolinone Synthesis

The synthesis of the quinazolinone ring system has a rich history dating back to the late 19th century. The earliest methods laid the groundwork for more advanced and efficient synthetic protocols developed over the following decades.

Early Synthetic Milestones

The first synthesis of a quinazoline derivative was reported by Griess in 1869. However, the most foundational method for the preparation of 4(3H)-quinazolinones is the Niementowski quinazoline synthesis , first described by Stefan Niementowski in 1895.[1][2][3] This reaction involves the condensation of an anthranilic acid with an amide at elevated temperatures.[4][1][2][3] The versatility and simplicity of the Niementowski synthesis have made it a cornerstone in quinazolinone chemistry.

Over the years, numerous modifications and improvements to the original Niementowski protocol have been developed. A significant advancement has been the application of microwave-assisted organic synthesis (MAOS).[5][6][7][8] Microwave irradiation can dramatically reduce reaction times, improve yields, and often leads to cleaner products compared to conventional heating methods.[5][6][7][8]

Synthesis of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid

While specific literature detailing the discovery and synthesis of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid is scarce, a plausible and efficient synthetic route can be extrapolated from the well-established Niementowski synthesis. The logical starting material for this synthesis is 2-aminoterephthalic acid, which possesses the requisite amino and carboxylic acid functionalities at the appropriate positions on the benzene ring.

The proposed synthesis involves the cyclocondensation of 2-aminoterephthalic acid with formamide, which serves as the source of the C2 carbon of the quinazolinone ring.

Experimental Protocols

Below are detailed, plausible experimental protocols for the synthesis of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid based on the Niementowski reaction, including both conventional heating and microwave-assisted methods.

Protocol 1: Conventional Thermal Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminoterephthalic acid (1.0 eq) and formamide (10-20 eq).

-

Heating: Heat the reaction mixture to 150-180 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

-

Purification: Collect the resulting precipitate by filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Protocol 2: Microwave-Assisted Synthesis

-

Reaction Setup: In a microwave-safe reaction vessel, combine 2-aminoterephthalic acid (1.0 eq) and formamide (5-10 eq).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150-200 °C for 15-30 minutes.

-

Work-up and Purification: Follow the same work-up and purification steps as described in the conventional thermal synthesis protocol.

Physicochemical Properties and Characterization

Table 1: Physicochemical Properties of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₃ | PubChem |

| Molecular Weight | 190.16 g/mol | PubChem |

| Appearance | Predicted: White to off-white solid | - |

| Melting Point | >300 °C (Predicted) | PubChem |

| Solubility | Predicted: Sparingly soluble in water, soluble in DMSO | - |

| pKa | Predicted: ~3.5-4.5 (carboxylic acid), ~8-9 (amide N-H) | - |

Table 2: Hypothetical Spectroscopic Data for 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid

| Spectroscopic Technique | Expected Peaks |

| ¹H NMR (DMSO-d₆) | δ 13.0-14.0 (br s, 1H, COOH), δ 12.0-12.5 (br s, 1H, NH), δ 8.1-8.3 (m, 2H, Ar-H), δ 7.8-8.0 (m, 2H, Ar-H) |

| ¹³C NMR (DMSO-d₆) | δ 167-169 (COOH), δ 160-162 (C=O), δ 148-150 (C=N), δ 145-147 (Ar-C), δ 135-137 (Ar-CH), δ 125-130 (Ar-C), δ 120-125 (Ar-CH) |

| IR (KBr, cm⁻¹) | 3200-2500 (br, O-H stretch of COOH), 3100-3000 (N-H stretch), 1700-1680 (C=O stretch of COOH), 1680-1660 (C=O stretch of quinazolinone), 1620-1600 (C=N stretch) |

| Mass Spec (ESI-) | m/z: 189.02 [M-H]⁻ |

Potential Applications and Future Directions

Given the broad spectrum of biological activities associated with the quinazolinone scaffold, 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid and its derivatives represent a class of compounds with potential for further investigation in drug discovery programs. The presence of a carboxylic acid group provides a handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. Potential areas of interest for biological evaluation could include anticancer, anti-inflammatory, and antimicrobial activities.[4][10]

Conclusion

While the specific discovery and historical narrative of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid are not well-documented, its synthesis can be confidently approached through the time-tested Niementowski reaction. The application of modern techniques such as microwave-assisted synthesis offers an efficient route to this compound. This technical guide provides a solid foundation for researchers interested in the synthesis and potential applications of this and related quinazolinone derivatives, bridging the gap in the existing literature by providing detailed, plausible experimental protocols and a summary of its expected properties. Further research into the biological activities of this compound is warranted to explore its therapeutic potential.

References

- 1. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Niementowski Quinazoline Synthesis [drugfuture.com]

- 3. Niementowski_quinazoline_synthesis [chemeurope.com]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Methyl-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid | C10H8N2O3 | CID 136278283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 4-Oxo-3,4-dihydroquinazoline-8-carboxylic Acid: A Technical Overview of its Synthetic Utility and the Biological Landscape of its Derivatives

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While the direct mechanism of action of 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid is not extensively documented in publicly available research, its significance in medicinal chemistry is profound. This molecule serves as a critical starting material and structural scaffold for the synthesis of a diverse array of biologically active quinazolinone derivatives. This technical guide elucidates the role of 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid as a key chemical intermediate and explores the mechanisms of action of the broader class of quinazolinone compounds derived from it.

The Quinazolinone Scaffold: A Privileged Structure in Drug Discovery

The quinazolinone core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of this heterocyclic system have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The versatility of the quinazolinone structure allows for substitutions at various positions, enabling the fine-tuning of steric and electronic properties to achieve desired therapeutic effects.

Synthetic Utility of 4-Oxo-3,4-dihydroquinazoline-8-carboxylic Acid

4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid is a valuable building block in the synthesis of more complex molecules. The carboxylic acid group at the 8-position provides a reactive handle for further chemical modifications, such as esterification and amidation, allowing for the construction of extensive compound libraries for drug screening.

Representative Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway where 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid serves as a precursor to more elaborate quinazolinone derivatives. This workflow is a composite of synthetic strategies reported in the chemical literature.

Biological Activities of Quinazolinone Derivatives

While data on the parent molecule is sparse, numerous derivatives have been synthesized and evaluated for their biological activity. The following sections summarize the key findings for these related compounds.

Enzyme Inhibition

A prominent mechanism of action for many quinazolinone derivatives is the inhibition of enzymes, particularly kinases, which are crucial components of cellular signaling pathways.

-

VEGFR-2 Inhibition: Certain quinazolinone derivatives bearing a urea functionality have been designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[5]

-

General Kinase Inhibition: The quinazoline scaffold is a common feature in many kinase inhibitors. By modifying the substituents, researchers can target specific kinases involved in cancer cell proliferation and survival.

Antimicrobial Activity

Quinazolinone derivatives have demonstrated notable activity against a range of microbial pathogens.

-

Antibacterial Activity: Studies have shown that certain quinazolin-4(3H)-ones exhibit activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.[1]

-

Antifungal Activity: Various substituted quinazolinones have been reported to possess antifungal properties.[2][3]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid are not available due to the limited research on its direct biological effects. However, standard assays are employed to evaluate the biological activity of its derivatives.

General Protocol for Kinase Inhibition Assay

-

Reagents and Materials: Recombinant human kinase, substrate peptide, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

A solution of the test compound is pre-incubated with the kinase in the assay buffer.

-

The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent.

-

The luminescence or fluorescence is measured, which is proportional to the kinase activity.

-

IC50 values are calculated by fitting the dose-response data to a suitable equation.

-

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Reagents and Materials: Mueller-Hinton broth (MHB), bacterial or fungal inoculum, test compounds (dissolved in a suitable solvent), and sterile 96-well microtiter plates.

-

Procedure:

-

Serial two-fold dilutions of the test compounds are prepared in MHB in the microtiter plates.

-

A standardized inoculum of the microorganism is added to each well.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Conclusion

4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid is a molecule of significant interest not for its own elucidated biological activity, but as a foundational element for the creation of new chemical entities. The quinazolinone scaffold, readily accessible from this starting material, continues to be a fruitful area of research in the quest for novel therapeutics. Future investigations into the direct biological effects of the parent molecule may reveal currently unknown activities, further expanding its importance in the field of drug discovery.

References

- 1. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 2. mdpi.com [mdpi.com]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

Tautomerism in 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid: A Technical Guide for Drug Development

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous biologically active compounds. The therapeutic efficacy, chemical reactivity, and physicochemical properties of molecules containing this core, such as 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid, are profoundly influenced by tautomerism. This technical guide provides a comprehensive examination of the tautomeric equilibria in this structure, focusing on the predominant lactam-lactim forms. It consolidates theoretical and experimental findings, details analytical methodologies for characterization, and presents quantitative data on tautomer stability to serve as a vital resource for researchers in drug discovery and development.

Introduction to Tautomerism in 4(3H)-Quinazolinones

The quinazolinone core, a fusion of benzene and pyrimidine rings, is a structural motif found in a wide array of natural and synthetic compounds with diverse pharmacological activities.[1] The 4(3H)-quinazolinone structure is characterized by a carbonyl group at the C4 position and a proton on the nitrogen at the N3 position. This arrangement facilitates prototropic tautomerism, a form of structural isomerism involving the migration of a proton.

For 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid, the most significant equilibrium is the lactam-lactim tautomerism. This involves the reversible interconversion between the amide-like lactam form (4-oxo-3,4-dihydro) and the enol-like lactim form (4-hydroxy). The position of this equilibrium can significantly impact the molecule's properties, including hydrogen bonding capacity, pKa, solubility, and ultimately, its interaction with biological targets.[1]

Caption: The primary lactam-lactim tautomeric equilibrium in 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid.

Tautomer Stability and Equilibrium

In the solid state and in most solutions, the lactam form of 4(3H)-quinazolinones is predominantly favored.[1] This stability is often attributed to its π-electron delocalized system, which imparts a degree of aromatic character.[1] X-ray crystallographic studies of various quinazolinone derivatives consistently show the molecule in the lactam conformation.[1]

Computational Analysis

While specific experimental data on the tautomeric equilibrium constant (K_T) for 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid is scarce, computational studies on the parent scaffold, 4(3H)-quinazolinone, provide significant insights. Density Functional Theory (DFT) calculations are a powerful tool for estimating the relative energies of tautomers. A DFT study investigating isomers of 4-hydroxyquinazoline concluded that the lactam form is the most stable tautomer in both the gas phase and various solvents.[1]

Table 1: Calculated Relative Energies of 4-Hydroxyquinazoline Tautomers

| Tautomer/Isomer | Relative Energy (ΔE, kcal/mol) |

| 4(3H)-Quinazolinone (Lactam) | 0.00 |

| 4-Hydroxyquinazoline (Lactim) | > 5.0 (Varies with model) |

| Other Isomers | > 10.0 |

| Data represents typical computational findings for the parent scaffold. The presence of the 8-carboxylic acid group may slightly alter the precise energy differences but is not expected to change the overall preference for the lactam form. |

Solvent Effects

The position of the keto-enol equilibrium is highly dependent on the solvent. Studies on related quinazolinone derivatives have shown that the keto form is favored in polar aprotic solvents, while the enol form can be more prevalent in non-polar solvents.[2][3] This is because polar solvents can stabilize the more polar keto tautomer, whereas non-polar solvents favor the less polar enol form, which can be stabilized by intramolecular hydrogen bonding.

Table 2: Tautomeric Composition of a Quinazolin-4-one Derivative in Different Solvents

| Solvent | Tautomer Form | Percentage (%) |

| DMSO (Polar Aprotic) | Keto (Lactam) | Predominant |

| Enol (Lactim) | Minor | |

| Chloroform (Non-polar) | Keto (Lactam) | Minor |

| Enol (Lactim) | Predominant | |

| Data from a study on a novel 1,3,4-thiadiazole derivative containing a quinazolin-4-one moiety, illustrating the principle of solvent-dependent tautomerism.[2][3][4] |

Experimental Protocols for Tautomer Characterization

A multi-faceted approach using various spectroscopic techniques is required to fully characterize the tautomeric equilibrium.

Caption: A generalized experimental workflow for the characterization of tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and non-invasive technique for studying tautomeric equilibria in solution.

Detailed Protocol for ¹H NMR Analysis:

-

Sample Preparation: Accurately weigh a sample of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid. Dissolve the sample in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a standard concentration (e.g., 5-10 mg/mL).[1]

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Spectral Analysis:

-

Identify signals unique to each tautomer. For the lactam form, the N3-H proton will be a key indicator. For the lactim form, the O4-H proton signal would be characteristic. Protons on the quinazoline ring adjacent to the C4 position may also show distinct chemical shifts for each tautomer.

-

Integrate the signals corresponding to protons that are unique to each tautomer.[1]

-

-

Quantification: The tautomeric equilibrium constant (K_T = [Lactim]/[Lactam]) can be calculated from the ratio of the integrated areas of the unique signals.

¹³C NMR Analysis: The ¹³C NMR spectrum provides definitive evidence of the tautomeric forms.

-

Lactam (Keto) Form: A signal for the C4 carbonyl carbon (C=O) is expected in the range of δ 160-180 ppm.

-

Lactim (Enol) Form: The C4 carbon signal (C-OH) would shift upfield significantly to approximately δ 155 ppm, and a new signal for the enolic carbon would appear.[3][4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is particularly useful for analyzing the solid state.

-

Lactam (Keto) Form: Characterized by a strong absorption band for the C=O stretching vibration (typically ~1680 cm⁻¹). A broad N-H stretching band may also be observed (~3200 cm⁻¹).

-

Lactim (Enol) Form: Would show a distinct O-H stretching band (~3400 cm⁻¹) and the absence of the C=O stretch, replaced by C=N and C-O stretching vibrations.

UV-Visible Spectroscopy

The electronic transitions of the two tautomers differ, leading to distinct UV-Vis absorption spectra. By recording spectra in solvents of varying polarity, shifts in the absorption maxima can provide evidence for a shift in the tautomeric equilibrium.[2]

Implications for Drug Discovery and Development

The predominance of one tautomer over another has critical implications for the drug development process:

-

Molecular Recognition: Tautomers possess different hydrogen bond donor and acceptor patterns, which fundamentally alters how they interact with target proteins. The lactam form has an N-H donor and a C=O acceptor, whereas the lactim form has an O-H donor and a C=N acceptor.

-

Physicochemical Properties: Tautomerism affects key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Solubility, lipophilicity (LogP), and pKa can differ between tautomers, influencing formulation, membrane permeability, and bioavailability.

-

Intellectual Property: Different tautomeric forms can be considered distinct chemical entities, which has significant implications for patent claims and drug exclusivity.

Conclusion

4-oxo-3,4-dihydroquinazoline-8-carboxylic acid exists in a dynamic equilibrium between its lactam (keto) and lactim (enol) tautomeric forms. Overwhelming evidence from studies on the parent 4(3H)-quinazolinone scaffold suggests that the lactam form is energetically more stable and predominates in both solid and polar solution phases. This equilibrium is sensitive to environmental factors, particularly solvent polarity. A thorough characterization of this tautomerism, primarily using NMR spectroscopy, is essential for researchers in medicinal chemistry. A comprehensive understanding of the tautomeric landscape is critical for rational drug design, predicting molecular behavior, and optimizing the therapeutic potential of this important class of heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystalline Structure of 4-oxo-3,4-dihydroquinazoline Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific crystallographic data for 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid is not publicly available. This guide provides a comprehensive overview based on the analysis of structurally similar compounds, primarily focusing on (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime, to infer the probable structural characteristics of the target molecule.

Introduction

Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2] Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a subject of intense research in medicinal chemistry.[1][3] The spatial arrangement of atoms within the crystal lattice of these compounds is crucial for understanding their physicochemical properties, stability, and biological activity. This technical guide delves into the crystalline structure of 4-oxo-3,4-dihydroquinazoline derivatives, providing insights into their synthesis, crystallographic parameters, and potential therapeutic applications.

Synthesis of the Quinazolinone Core

The synthesis of the 4-oxo-3,4-dihydroquinazoline scaffold can be achieved through various synthetic routes. A common and effective method involves the cyclization of anthranilic acid derivatives.[4] For instance, the synthesis of 2,3-disubstituted 4(3H)-quinazolinones often starts from anthranilic acid, which undergoes acylation followed by ring closure with a suitable amine.[4]

A general synthetic approach is outlined below:

Caption: General synthetic workflow for 4-oxo-3,4-dihydroquinazoline derivatives.

Crystallographic Analysis

The determination of the crystalline structure of quinazolinone derivatives is typically performed using single-crystal X-ray diffraction.[5][6] This technique provides precise information about the unit cell dimensions, space group, and atomic coordinates, which together define the three-dimensional arrangement of molecules in the crystal.

Experimental Protocol for Single-Crystal X-ray Diffraction

A typical experimental workflow for the crystallographic analysis of a synthesized quinazolinone derivative is as follows:

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data of Representative Derivatives

While specific data for 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid is unavailable, the crystallographic parameters for analogous compounds provide valuable insights into the expected structural features.

Table 1: Crystallographic Data for (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime [5]

| Parameter | Value |

| Chemical Formula | C₉H₇N₃O₂ |

| Molecular Weight | 189.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.0944(12) |

| b (Å) | 9.8586(8) |

| c (Å) | 9.2424(10) |

| α (°) | 90 |

| β (°) | 111.696(13) |

| γ (°) | 90 |

| Volume (ų) | 854.61(17) |

| Z | 4 |

| Temperature (K) | 100(2) |

| Radiation (Å) | Cu-Kα (λ = 1.5418) |

Table 2: Crystallographic Data for 2,3-Dimethylquinazolin-4(3H)-one [7]

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.826(2) |

| b (Å) | 7.919(3) |

| c (Å) | 23.060(8) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 881.3(11) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation (Å) | Cu-Kα (λ = 1.54184) |

The data from these and other related structures indicate that the quinazolinone ring system is generally planar. The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking.[7]

Biological Significance and Potential Signaling Pathways

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets.[2] Derivatives of 4-oxo-3,4-dihydroquinazoline have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][6]

The biological activity of these compounds is often attributed to their ability to interact with specific enzymes or receptors. For example, some quinazolinone derivatives act as inhibitors of protein kinases, which are key components of cellular signaling pathways.[3]

Caption: Postulated mechanism of protein kinase inhibition by quinazolinone derivatives.

Conclusion

While the precise crystalline structure of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid remains to be determined, analysis of structurally related compounds provides a strong foundation for understanding its likely solid-state conformation and properties. The synthetic accessibility of the quinazolinone scaffold, coupled with its diverse biological activities, ensures that this class of compounds will continue to be a fertile area of research for the development of new therapeutic agents. Future studies involving the successful crystallization and X-ray diffraction analysis of the title compound are necessary to fully elucidate its structural and functional characteristics.

References

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime [mdpi.com]

- 6. Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b][1,3,4]thiadiazole Moiety and 4-Piperidinyl Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Quantum Chemical Analysis of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed framework for conducting quantum chemical calculations on 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid. Quinazolinone derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] Computational studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the structural, electronic, and reactive properties of these molecules, thereby guiding rational drug design and development.[4]

While specific computational studies on 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid are not extensively documented in publicly available literature, this guide outlines a robust and widely accepted computational protocol based on established methods for similar organic molecules.[5][6] The methodologies described herein will enable researchers to elucidate the molecule's fundamental properties.

Proposed Computational Methodology

The recommended approach involves a multi-step computational workflow using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost for studying molecular systems.[7][8]

Software and Model Construction

The initial three-dimensional structure of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid will be constructed using a molecular building interface such as GaussView. The initial geometry can be based on standard bond lengths and angles.

Geometry Optimization and Frequency Analysis

The primary and most critical step is the geometry optimization of the molecule to find its most stable conformation (a minimum on the potential energy surface).[9][10]

Experimental Protocol:

-

Method: Density Functional Theory (DFT).

-

Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and reliable choice for organic molecules.[9]

-

Basis Set: The 6-311++G(d,p) basis set is recommended. This set includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-uniform distribution of electron density.

-

Environment: Calculations will be performed in the gas phase to model the molecule in an isolated state. Solvation models (e.g., PCM) can be incorporated in subsequent calculations to simulate a solution-phase environment.

-

Procedure: The optimization calculation is run until the forces on the atoms converge to a predefined threshold, indicating that a stationary point has been reached.[11] Following optimization, a frequency calculation is performed at the same level of theory.[12][13] The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The frequency calculation also yields important thermodynamic data.

Electronic and Reactivity Analysis

Once the optimized geometry is obtained, a series of analyses can be performed to understand the molecule's electronic structure and reactivity.

1.3.1 Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity.[3][14][15] The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[16][17] The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.[15]

1.3.2 Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack.[1][4][18][19] It illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are favorable for nucleophilic attack.

1.3.3 Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule.[20][21] It calculates the natural atomic charges on each atom and analyzes donor-acceptor (bond-antibond) interactions, which can reveal information about hyperconjugation and intramolecular charge transfer.

Data Presentation

The quantitative results from the proposed calculations should be organized into clear, structured tables for easy interpretation and comparison. The following tables serve as templates for presenting the key findings.

Table 1: Optimized Geometrical Parameters (Illustrative) (Note: Values are placeholders and must be replaced with actual calculation results.)

| Parameter | Atom(s) | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Bond Length | C1-C2 | 1.395 | - | - |

| Bond Length | N1-C1 | 1.330 | - | - |

| Bond Angle | C1-N2-C3 | - | 120.5 | - |

| Dihedral Angle | C1-N2-C3-C4 | - | - | 179.8 |

Table 2: Calculated Thermodynamic and Electronic Properties (Note: Values are placeholders.)

| Property | Value | Units |

| Zero-point vibrational energy | Calculated Value | kcal/mol |

| Total Thermal Energy | Calculated Value | kcal/mol |

| Molar Heat Capacity (Cv) | Calculated Value | cal/mol·K |

| Entropy (S) | Calculated Value | cal/mol·K |

| Dipole Moment | Calculated Value | Debye |

| HOMO Energy | Calculated Value | eV |

| LUMO Energy | Calculated Value | eV |

| HOMO-LUMO Energy Gap (ΔE) | Calculated Value | eV |

Table 3: Natural Bond Orbital (NBO) Atomic Charges (Note: Values are placeholders.)

| Atom | Element | Natural Charge (e) |

| C1 | Carbon | Calculated Value |

| N1 | Nitrogen | Calculated Value |

| O1 | Oxygen | Calculated Value |

| H1 | Hydrogen | Calculated Value |

Visualization of Computational Workflow

A clear workflow is essential for planning and executing computational studies. The following diagram, generated using the DOT language, illustrates the logical sequence of the proposed quantum chemical calculations.

Caption: Workflow for Quantum Chemical Calculations.

Conclusion

The proposed quantum chemical calculations provide a powerful, non-invasive methodology to thoroughly investigate the structural and electronic characteristics of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid. The data generated from geometry optimization, frequency analysis, FMO, MEP, and NBO studies will yield valuable insights into the molecule's stability, reactivity, and potential sites for biological interactions. This information is indispensable for the scientific community, particularly for professionals in drug discovery, as it establishes a theoretical foundation for understanding the molecule's behavior and for designing novel, more effective quinazolinone-based therapeutic agents.

References

- 1. MEP [cup.uni-muenchen.de]

- 2. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]

- 3. HOMO LUMO Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. learningbreeze.com [learningbreeze.com]

- 8. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. The Absolute Beginners Guide to Gaussian [ccl.net]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. ossila.com [ossila.com]

- 15. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 16. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 17. reddit.com [reddit.com]

- 18. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 19. researchgate.net [researchgate.net]

- 20. NBO [cup.uni-muenchen.de]

- 21. q-chem.com [q-chem.com]

Methodological & Application

Experimental protocol for 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid synthesis

Application Notes and Protocols

Topic: Experimental Protocol for the Synthesis of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinazolinone derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules. Their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-convulsant properties, make them a subject of intense research in medicinal chemistry. This document provides a detailed experimental protocol for the synthesis of a specific derivative, 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid. The described method is a direct, one-step cyclocondensation reaction, which is both efficient and readily adaptable in a standard laboratory setting.

I. Synthetic Pathway Overview

The synthesis of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid is achieved through the reaction of 2-aminoisophthalic acid with an excess of formamide. This reaction, a variation of the Niementowski quinazolinone synthesis, involves the condensation of the amino group with formamide, followed by an intramolecular cyclization to form the quinazolinone ring. The reaction is typically performed at elevated temperatures.

Caption: Synthetic scheme for 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid.

II. Experimental Protocol

Materials and Reagents:

-

2-Aminoisophthalic acid (C₈H₇NO₄)

-

Formamide (CH₃NO)

-

Methanol (CH₃OH)

-

Distilled water

-

Hydrochloric acid (HCl), 1M solution

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Büchner funnel and filter paper

-

Beakers and graduated cylinders

-

pH paper or pH meter

-

Rotary evaporator

-

Melting point apparatus

Procedure:

-

Reaction Setup:

-

In a 100 mL round-bottom flask, combine 2-aminoisophthalic acid (0.1 mol, 18.1 g) and formamide (0.5 mol, 20 mL).

-

Equip the flask with a magnetic stir bar and a reflux condenser.

-

Place the setup in a heating mantle on a magnetic stirrer.

-

-

Reaction:

-

Heat the reaction mixture to 150-160°C with continuous stirring.

-

Maintain this temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Isolation of the Crude Product:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into 200 mL of cold distilled water with stirring.

-

A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate thoroughly with distilled water to remove any remaining formamide.

-

-

Purification:

-

Suspend the crude product in 100 mL of distilled water and heat to boiling.

-

Slowly add 1M hydrochloric acid until the solid dissolves completely (the quinazolinone will form a soluble hydrochloride salt).

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool to room temperature and then place it in an ice bath.

-

Slowly neutralize the solution with a suitable base (e.g., 1M NaOH) to re-precipitate the product. Check the pH to ensure it is neutral.

-

Collect the purified product by vacuum filtration, wash with cold distilled water, and then with a small amount of cold methanol.

-

Dry the final product in a vacuum oven at 60-70°C to a constant weight.

-

III. Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid.

| Parameter | Expected Value |

| Yield | 60-75% |

| Appearance | White to off-white crystalline solid |

| Melting Point | >250°C (decomposes) |

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 190.16 g/mol |

| ¹H NMR (DMSO-d₆, ppm) | δ 13.0-14.0 (s, 1H, COOH), 12.1 (s, 1H, NH), 8.1-8.3 (m, 2H, Ar-H), 7.8-8.0 (m, 1H, Ar-H), 7.4-7.6 (t, 1H, Ar-H) |

| Mass Spec (ESI-MS) | m/z 191.04 [M+H]⁺, 189.03 [M-H]⁻ |

IV. Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Workflow diagram for the synthesis and purification of the target compound.

Application Notes and Protocols: One-Pot Synthesis of 4-oxo-3,4-dihydroquinazoline-8-carboxylic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application

The 4-oxo-3,4-dihydroquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold are of particular interest as they have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Notably, 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid derivatives have emerged as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway for DNA single-strand breaks.[2][3]

PARP inhibitors have been successfully developed as targeted therapies for cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations.[4] By inhibiting PARP, single-strand DNA breaks accumulate, leading to the formation of cytotoxic double-strand breaks during replication. In cancer cells with a compromised homologous recombination repair pathway (e.g., BRCA-mutated), these double-strand breaks cannot be efficiently repaired, resulting in synthetic lethality and selective cancer cell death.[4][5] The quinazolinone core can act as a bioisostere for other known PARP inhibitor scaffolds, making it a valuable framework for the design of new anticancer agents.[2][4]

This document provides a detailed protocol for a highly efficient, one-pot, three-component synthesis of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid derivatives, leveraging microwave-assisted organic synthesis to achieve rapid reaction times and high yields.[6][7][8]

Principle of the Method

The synthesis is based on a one-pot, three-component condensation reaction. The key starting material is 2-amino-isophthalic acid (or a mono-ester derivative), which provides the benzene ring and the crucial carboxylic acid group at the 8-position of the final quinazolinone structure. An orthoester, such as triethyl orthoformate, serves as the source for the C2 carbon of the quinazolinone ring. A primary amine provides the nitrogen atom at the N3 position. The reaction proceeds via the formation of an amidine intermediate, followed by intramolecular cyclization and dehydration to yield the stable 4-oxo-3,4-dihydroquinazoline ring system. The use of microwave irradiation dramatically accelerates the reaction rate, allowing the synthesis to be completed in minutes rather than hours.[7][9][10]

Mandatory Visualizations

Caption: General scheme for the one-pot synthesis.

Caption: Experimental workflow for the synthesis.

Caption: Simplified PARP inhibition pathway.

Experimental Protocols

Materials and Equipment

-

2-Amino-isophthalic acid (or dimethyl 2-amino-isophthalate)

-

Appropriate trialkyl orthoformate (e.g., triethyl orthoformate) or other orthoesters

-

Various primary amines (aliphatic or aromatic)

-

Anhydrous N,N-Dimethylformamide (DMF) or other high-boiling polar aprotic solvent

-

Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

-

Standard laboratory glassware

-

Filtration apparatus

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer and Mass spectrometer for product characterization

General Procedure for One-Pot Synthesis

-

Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-amino-isophthalic acid (1.0 mmol, 181.1 mg).

-

Reagent Addition: Add the primary amine (1.2 mmol) followed by the orthoester (3.0 mmol) and anhydrous DMF (3 mL).

-

Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 150 °C for 10-20 minutes. Monitor the reaction progress by TLC if desired.

-

Work-up: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into 50 mL of ice-cold water.

-

Isolation: Stir the aqueous mixture for 30 minutes. The solid product will precipitate. Collect the crude product by vacuum filtration.

-

Washing: Wash the solid precipitate sequentially with water (2 x 20 mL) and cold diethyl ether (2 x 10 mL) to remove residual DMF and unreacted starting materials.

-

Drying: Dry the product under vacuum at 60 °C for several hours.

-

Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Synthesis of 4-oxo-3,4-dihydroquinazoline-8-carboxylic Acid Derivatives

The following table summarizes the results for the synthesis of various derivatives using the described one-pot microwave-assisted protocol.

| Entry | R¹ (from Orthoester) | R² (from Amine) | Time (min) | Yield (%)¹ |

| 1 | H | -CH₂CH₃ (Ethylamine) | 15 | 88 |

| 2 | H | -CH₂(C₆H₅) (Benzylamine) | 15 | 92 |

| 3 | H | -(c-C₆H₁₁) (Cyclohexylamine) | 20 | 85 |

| 4 | H | -(C₆H₅) (Aniline) | 20 | 78 |

| 5 | H | -(C₆H₄)-4-F (4-Fluoroaniline) | 20 | 81 |

| 6 | CH₃ | -CH₂(C₆H₅) (Benzylamine) | 15 | 90 |

| 7 | CH₃ | -(C₆H₅) (Aniline) | 20 | 75 |

¹ Isolated yield after purification. Starting material: 2-amino-isophthalic acid. Orthoesters used: Triethyl orthoformate for R¹=H; Triethyl orthoacetate for R¹=CH₃.

Conclusion

The described one-pot, three-component, microwave-assisted synthesis provides a rapid, efficient, and high-yielding route to 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid derivatives. This method offers significant advantages over traditional multi-step syntheses by reducing reaction times, simplifying work-up procedures, and minimizing waste. The accessibility of diverse starting materials (amines and orthoesters) allows for the straightforward creation of a library of novel compounds for evaluation as potential PARP inhibitors in drug discovery programs.

References

- 1. One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05943A [pubs.rsc.org]

- 5. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repositorium.uminho.pt [repositorium.uminho.pt]

- 10. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

Application Notes and Protocols for the Purification of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid, a key heterocyclic compound with significant interest in medicinal chemistry. Due to the limited availability of specific purification data for this exact molecule, the following protocols are based on established methods for structurally similar quinazolinone and quinoline carboxylic acid derivatives. These methods provide a robust starting point for the development of a specific purification strategy.

Introduction

4-oxo-3,4-dihydroquinazoline-8-carboxylic acid belongs to the quinazolinone class of compounds, which are known for their diverse biological activities. Achieving high purity of this compound is crucial for accurate biological evaluation and drug development. The primary methods for the purification of quinazolinone derivatives are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude product.

Purification Strategies

The two main strategies for purifying 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid are recrystallization and column chromatography. Recrystallization is effective for removing small amounts of impurities from a solid sample, while column chromatography is suitable for separating the target compound from a complex mixture of byproducts.

Data Presentation

| Compound | Purification Method | Solvent System | Yield (%) | Purity (%) | Reference |

| 2-phenyl-quinazoline-4-carboxylic acid | Crystallization | Toluene | 91 | >95% (assumed based on crystallization) | [1] |

| 4-Oxo-3-phenyl-2-((1S)-1-((9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)amino)propyl)-3,4-dihydroquinazoline-5-carbonitrile | Flash Chromatography | 0–5% MeOH/DCM | 81 | >95% (by LC-MS) | [2] |

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing the solution to cool, causing the compound to crystallize out, leaving impurities behind in the solvent.

Materials:

-

Crude 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid

-

Recrystallization solvent (e.g., toluene, ethanol, isopropanol, n-butanol, or a mixture)[1][3][4]

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent should dissolve the compound when hot but not at room temperature.

-

Dissolution: Place the crude 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to the flask.

-

Heating: Gently heat the mixture while stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of the hot solvent until it does. Avoid adding excess solvent.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize crystal formation, place the flask in an ice bath.[3]

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Column Chromatography

Column chromatography is a technique used to separate a mixture of compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Materials:

-

Crude 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid

-

Silica gel (for the stationary phase)

-

Solvent system (mobile phase, e.g., ethyl acetate/hexanes or methanol/dichloromethane)[2]

-

Chromatography column

-

Elution solvent

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in the chosen eluting solvent.

-

Column Packing: Pour the silica gel slurry into the chromatography column, ensuring there are no air bubbles.

-

Sample Loading: Dissolve the crude 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid in a minimum amount of the eluting solvent and load it onto the top of the silica gel column.

-

Elution: Add the eluting solvent to the top of the column and begin to collect fractions. The polarity of the solvent can be gradually increased (gradient elution) to separate compounds with different polarities.[5]

-

Fraction Analysis: Monitor the separation by collecting small fractions and analyzing them by Thin Layer Chromatography (TLC).

-

Isolation: Combine the fractions containing the pure product, as identified by TLC.

-

Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid.

Visualizations

Experimental Workflow for Purification

The following diagram illustrates a general workflow for the purification of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid.

Caption: General workflow for the purification of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid.

Logical Relationship of Purification Techniques

This diagram shows the decision-making process for choosing a purification technique based on the impurity profile of the crude product.

Caption: Decision tree for selecting a purification method.

References

Application Notes and Protocols for the Quantification of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid

Introduction

4-oxo-3,4-dihydroquinazoline-8-carboxylic acid is a member of the quinazolinone class of heterocyclic compounds. Quinazoline and quinazolinone derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include roles as anticancer, anti-inflammatory, and antimicrobial agents. Many of these biological activities stem from their ability to act as inhibitors of various protein kinases, such as those in the RAS-RAF-MEK-ERK signaling pathway, which is crucial in cell proliferation and survival. Given its potential therapeutic relevance, robust and reliable analytical methods for the quantification of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid in biological matrices are essential for preclinical and clinical drug development.

This document provides detailed protocols for the quantitative analysis of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.

Relevant Signaling Pathway: RAS-RAF-MEK-ERK Cascade